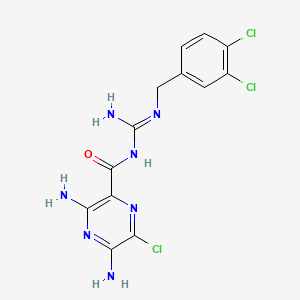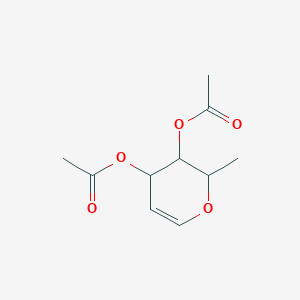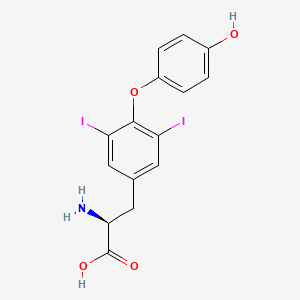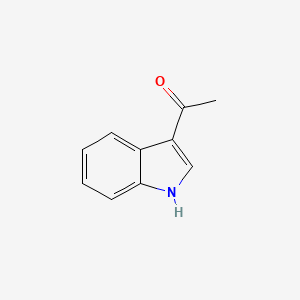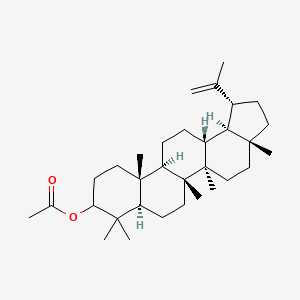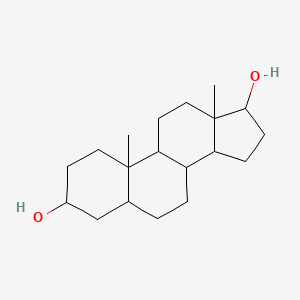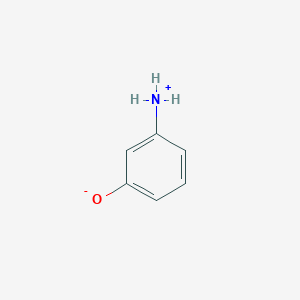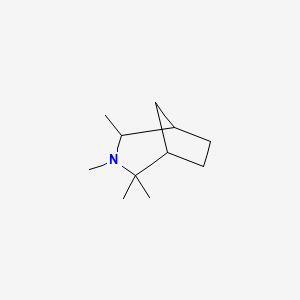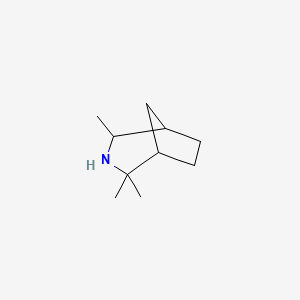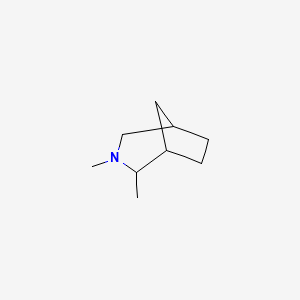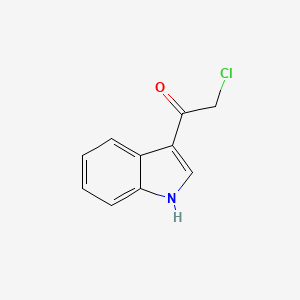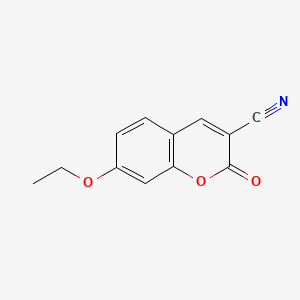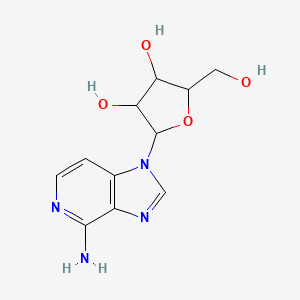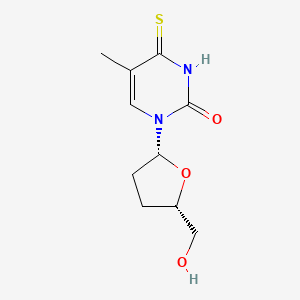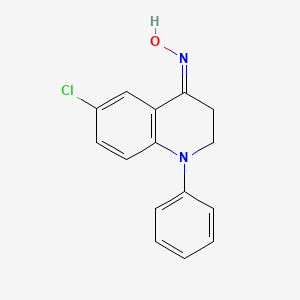
4-Quinolinone, 1,2,3,4-tetrahydro-6-chloro-1-phenyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline is a bioactive chemical.
Scientific Research Applications
Fluorescent Properties and Cytotoxicity
A new type of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone, including derivatives such as 5-chloro, was synthesized and examined for fluorescence and cytotoxicity. One compound showed strong fluorescence intensity and quantum yield, but no cytotoxic activity was observed up to a concentration of 50 µM against human osteosarcoma and breast adenocarcinoma cell lines (Trávníček, Buchtík, & Němec, 2014).
Structural Characterization and Thermal Properties
Research focusing on heterocyclic ligands, including 1,2,3,4-tetrahydro-quinazoline derivatives, was conducted to characterize their structural and thermal properties. This included studying ligands undergoing ring-opening reactions upon complexation with Co(III) ion (Gençkal, Pazarli, & Irez, 2014).
Spectroscopic Characterization and NLO Properties
4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, a similar molecule, was analyzed for its molecular structure using spectroscopic methods and DFT calculations. Its nonlinear optical (NLO) properties and charge distributions were also investigated, demonstrating potential for various biological applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Novel Quinolinone Structures Analysis
The synthesis and characterization of novel quinolinone structures, including bromine and nitrobenzyl ligands, were conducted. These compounds are useful in various fields such as pharmacy, medicine, and engineering due to their adaptable molecular structures (Michelini et al., 2019).
Antioxidant Properties in Lubricating Grease
4-Hydroxy quinolinone derivatives were synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study provided insights into the correlation between oxidation inhibition and quantum chemical parameters of these compounds (Hussein, Ismail, & El-Adly, 2016).
properties
CAS RN |
14206-74-7 |
|---|---|
Product Name |
4-Quinolinone, 1,2,3,4-tetrahydro-6-chloro-1-phenyl-, oxime |
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
(NZ)-N-(6-chloro-1-phenyl-2,3-dihydroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-15-13(10-11)14(17-19)8-9-18(15)12-4-2-1-3-5-12/h1-7,10,19H,8-9H2/b17-14- |
InChI Key |
RVDASWLODZFDBZ-SAPNQHFASA-N |
Isomeric SMILES |
C\1CN(C2=C(/C1=N\O)C=C(C=C2)Cl)C3=CC=CC=C3 |
SMILES |
C1CN(C2=C(C1=NO)C=C(C=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(C2=C(C1=NO)C=C(C=C2)Cl)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline M 7074 M-7074 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



